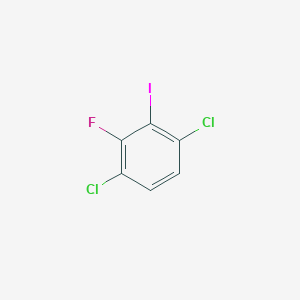

1,4-Dichloro-2-fluoro-3-iodobenzene

Übersicht

Beschreibung

1,4-Dichloro-2-fluoro-3-iodobenzene is a chemical compound used in scientific research . It is supplied by various chemical suppliers such as AOBChem USA .

Molecular Structure Analysis

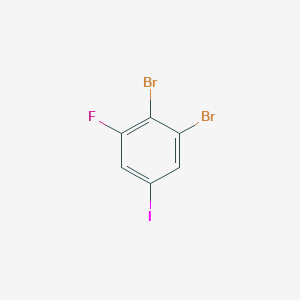

The molecular formula of this compound is C6H2Cl2FI . It has an average mass of 290.889 Da and a monoisotopic mass of 289.856232 Da .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, it’s worth noting that similar compounds like 4-fluoroiodobenzene have been used in various transition metal-mediated C-C and C-N cross-coupling reactions .Wissenschaftliche Forschungsanwendungen

Vibrational Spectroscopy of Halobenzene Cations Vibrational spectroscopy studies on halobenzene cations, including compounds related to 1,4-dichloro-2-fluoro-3-iodobenzene, have been conducted. These studies involve analyzing vibrational spectra in the ground and excited electronic states of halobenzene cations, providing insights into the ionization energies and vibrational properties of these compounds (Kwon, Kim, & Kim, 2002).

Ullmann Phenyl Coupling Reaction Studies Research on the Ullmann phenyl coupling reaction on Cu(111) surface used various substituted iodobenzenes, including analogs of this compound. These studies help understand the kinetics and mechanisms of this reaction, with implications in surface chemistry and materials science (Meyers & Gellman, 1995).

Palladium-Catalyzed Borylation Studies Theoretical studies on the palladium-catalyzed borylation of iodobenzene with diboron, including compounds similar to this compound, have been conducted. These studies offer insights into the trans-metalation process and electron redistribution during this reaction (Sumimoto, Iwane, Takahama, & Sakaki, 2004).

Spectroscopy of Substituted Halogenated Benzenes Spectroscopic studies of 1,3-dichloro-2-fluoro-benzene and related compounds have been conducted to investigate their ionic properties. These studies are crucial for understanding the electronic structure and bonding in these types of compounds (Krüger, Witte, Helfrich, & Grotemeyer, 2015).

Study of Corrosion Inhibition Research on the synthesis of new 1,2,3-triazole derivatives of uracil and thymine, derived from compounds including this compound, has been conducted. These compounds have potential applications in inhibiting acidic corrosion of steels, demonstrating the compound's utility in materials science and engineering (Negrón-Silva et al., 2013).

Photochemical Studies of Fluorotrifluoromethylbenzenes Photochemical studies of fluorotrifluoromethylbenzenes, which are structurally related to this compound, have been conducted. These studies provide insights into the photoisomerization and photolysis of such compounds, important in understanding their behavior under light exposure (Al-ani, 1973).

Electrochemical Fluorination in Organic Chemistry The electrochemical fluorination of halobenzenes, including those structurally similar to this compound, has been studied. This research contributes to the understanding of fluorination mechanisms in organic compounds (Horio et al., 1996).

Cobalt-Catalyzed Carbonylation in Organic Synthesis Research on the cobalt-catalyzed methoxycarbonylation of polysubstituted bromo, fluoro-, and chlorobenzenes, including this compound, has been carried out. These studies offer insights into the chemo- and regio-selectivity of such reactions, relevant in the field of organic synthesis (Boyarskiy et al., 2010).

Safety and Hazards

The safety data sheet for a similar compound, 1,4-Dichloro-2-iodobenzene, suggests that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as having acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - vapors, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Wirkmechanismus

Halogenated benzenes can participate in a variety of chemical reactions, including electrophilic aromatic substitution and nucleophilic aromatic substitution, depending on the specific halogens present and their positions on the benzene ring . These reactions can lead to a wide range of products with different properties and potential biological activities.

The biological activity of a halogenated benzene like “1,4-Dichloro-2-fluoro-3-iodobenzene” would depend on its specific interactions with biological molecules. For example, it could potentially interact with proteins or DNA in a cell, leading to changes in cellular function .

The pharmacokinetics of a compound like “this compound” would depend on factors such as its solubility, its stability in the body, and how it is metabolized by enzymes. These factors would influence how much of the compound is absorbed into the body, how it is distributed to different tissues, how long it stays in the body, and how it is eventually eliminated .

The action environment of “this compound” would be influenced by factors such as the pH of the environment, the presence of other molecules that it could react with, and the temperature .

Eigenschaften

IUPAC Name |

1,4-dichloro-2-fluoro-3-iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl2FI/c7-3-1-2-4(8)6(10)5(3)9/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOUKXLLABPFZKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1Cl)F)I)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl2FI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

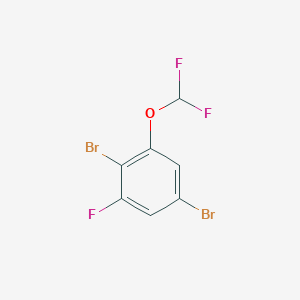

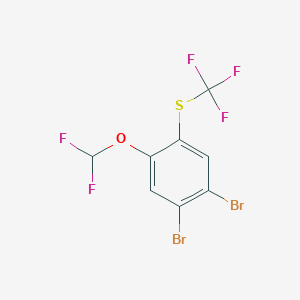

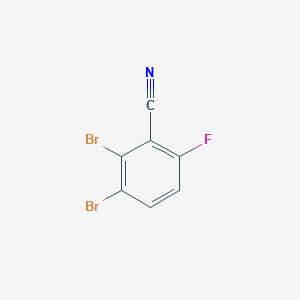

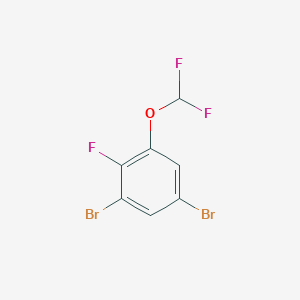

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.